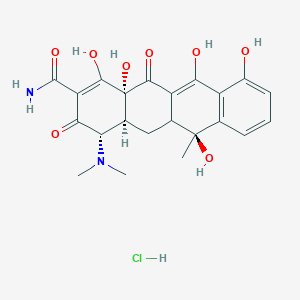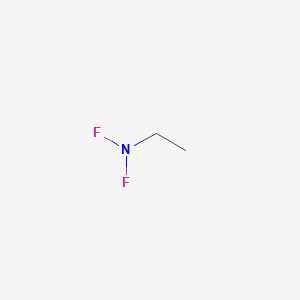![molecular formula C22H27ClO6 B13408282 4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)
4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin is a derivative of Empagliflozin, a medication primarily used to manage type 2 diabetes mellitus. Empagliflozin belongs to the class of sodium-glucose co-transporter-2 (SGLT-2) inhibitors, which work by preventing glucose reabsorption in the kidneys, thereby increasing glucose excretion through urine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin involves several key stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and other advanced technologies can further enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to remove specific functional groups or modify the oxidation state of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .
Applications De Recherche Scientifique
4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on SGLT-2 inhibition.
Biology: Researchers use it to investigate the biological pathways involved in glucose metabolism and renal function.
Medicine: It is studied for its potential therapeutic effects in managing diabetes and related complications.
Industry: The compound is explored for its potential use in developing new antidiabetic medications
Mécanisme D'action
The mechanism of action of 4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin involves inhibiting the sodium-glucose co-transporter-2 (SGLT-2) in the kidneys. This inhibition prevents glucose reabsorption, leading to increased glucose excretion through urine. The compound has a high selectivity for SGLT-2 over other glucose transporters, which enhances its efficacy and reduces potential side effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Empagliflozin: The parent compound, which also inhibits SGLT-2 but lacks the tetrahydrofuran and isopropyl modifications.
Canagliflozin: Another SGLT-2 inhibitor with a different chemical structure but similar mechanism of action.
Dapagliflozin: A structurally distinct SGLT-2 inhibitor with comparable therapeutic effects
Uniqueness
4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin is unique due to its specific structural modifications, which may enhance its pharmacokinetic properties and selectivity for SGLT-2. These modifications can potentially improve its therapeutic efficacy and reduce side effects compared to other SGLT-2 inhibitors .
Propriétés
Formule moléculaire |
C22H27ClO6 |
|---|---|
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-propan-2-yloxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H27ClO6/c1-12(2)28-16-6-3-13(4-7-16)9-15-10-14(5-8-17(15)23)22-21(27)20(26)19(25)18(11-24)29-22/h3-8,10,12,18-22,24-27H,9,11H2,1-2H3/t18-,19-,20+,21-,22+/m1/s1 |
Clé InChI |
CFQWCJRACYFFJS-BDHVOXNPSA-N |
SMILES isomérique |
CC(C)OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


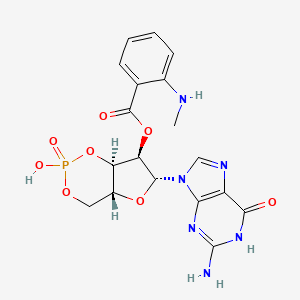

![tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate](/img/structure/B13408208.png)
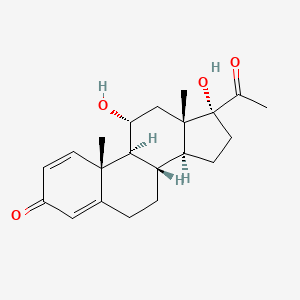
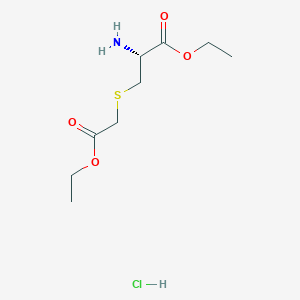
![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)
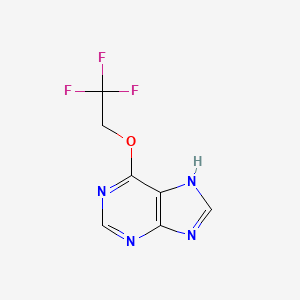


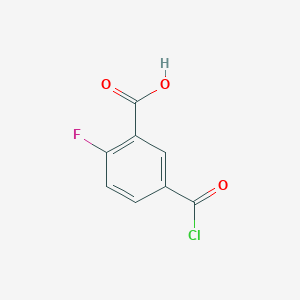
![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
